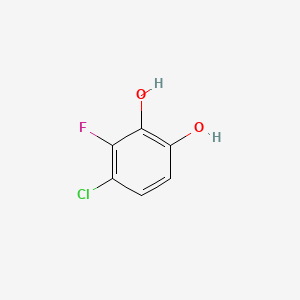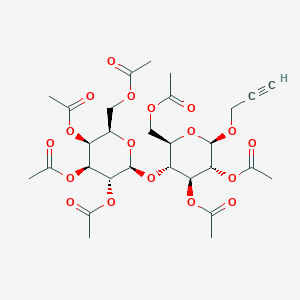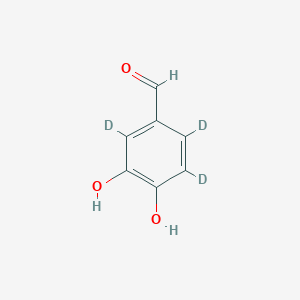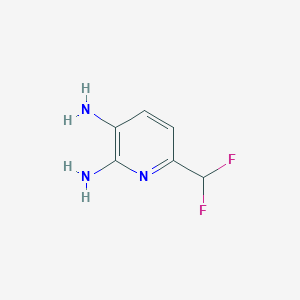
2,3-Diamino-6-(difluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Diamino-6-(difluoromethyl)pyridine is a heterocyclic organic compound with the molecular formula C6H7F2N3. This compound is characterized by the presence of two amino groups at the 2 and 3 positions and a difluoromethyl group at the 6 position on a pyridine ring. It is a valuable building block in organic synthesis due to its unique reactivity and structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diamino-6-(difluoromethyl)pyridine can be achieved through various methods. One common approach involves the nucleophilic substitution of halogenated pyridines. For instance, starting from 2,3-dichloro-6-(difluoromethyl)pyridine, the chlorine atoms can be substituted with amino groups using ammonia or other amine sources under suitable conditions .
Another method involves the reduction of 2,3-dinitro-6-(difluoromethyl)pyridine. This reduction can be carried out using hydrogen gas in the presence of a palladium catalyst, such as palladium on carbon, under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production. Common solvents include organic solvents like ethanol or methanol, and the reactions are often conducted under controlled temperature and pressure to maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Diamino-6-(difluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is commonly used.
Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,3-dinitro-6-(difluoromethyl)pyridine.
Reduction: Formation of this compound.
Substitution: Formation of various substituted pyridine derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2,3-Diamino-6-(difluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Wirkmechanismus
The mechanism of action of 2,3-Diamino-6-(difluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds with biological molecules, influencing their activity. The difluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Diaminopyridine: Lacks the difluoromethyl group, making it less lipophilic and potentially less reactive in certain contexts.
2,3-Diamino-6-methylpyridine: Contains a methyl group instead of a difluoromethyl group, resulting in different chemical and biological properties.
Uniqueness
2,3-Diamino-6-(difluoromethyl)pyridine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C6H7F2N3 |
|---|---|
Molekulargewicht |
159.14 g/mol |
IUPAC-Name |
6-(difluoromethyl)pyridine-2,3-diamine |
InChI |
InChI=1S/C6H7F2N3/c7-5(8)4-2-1-3(9)6(10)11-4/h1-2,5H,9H2,(H2,10,11) |
InChI-Schlüssel |
WHDVDOFIJZRCTD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1N)N)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl 2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)-2-oxoethylidene]amino]oxy-3,3,3-trideuterio-2-(trideuteriomethyl)propanoate](/img/structure/B15292808.png)
![2-[(2-Azidoacetyl)amino]-2-deoxy-beta-D-mannopyranose](/img/structure/B15292813.png)
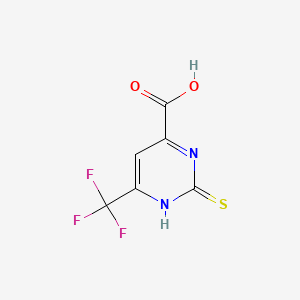

![(6aR,9aS)-2,2,4,4-Tetraisopropyl-6a,9a-dihydro-6H-thieno[3,2-f][1,3,5,2,4]trioxadisilocine](/img/structure/B15292822.png)
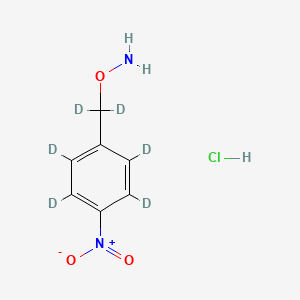
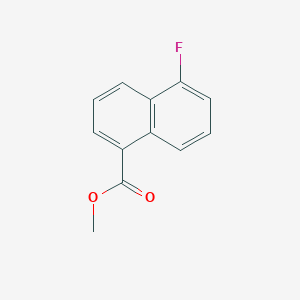
![2-methyl-6-[1-[(1R,2R)-2-methylcyclopropyl]tetrazol-5-yl]aniline](/img/structure/B15292831.png)
